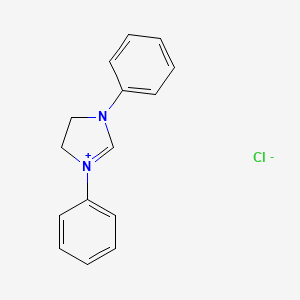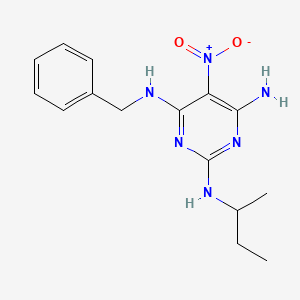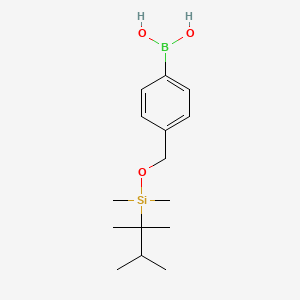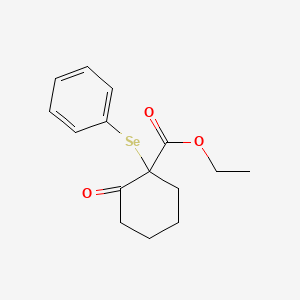
1,3-Diphenylimidazoliniumchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylimidazoliniumchlorid is an organic compound belonging to the class of imidazolium salts It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the imidazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenylimidazoliniumchlorid can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process, and advanced purification techniques are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenylimidazoliniumchlorid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium-based cations with different oxidation states.
Reduction: Reduction reactions can convert this compound into its corresponding imidazole derivative.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of new imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and various alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolium salts, imidazole derivatives, and other functionalized organic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylimidazoliniumchlorid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other imidazolium-based compounds and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Diphenylimidazoliniumchlorid involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of enzyme activities and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenylimidazole: A precursor to 1,3-Diphenylimidazoliniumchlorid, it shares similar structural features but lacks the chloride ion.
1,3-Dimethylimidazolium Chloride: Another imidazolium salt with methyl groups instead of phenyl groups, used in similar applications.
1,3-Diphenylimidazolium Bromide: Similar to this compound but with a bromide ion instead of chloride.
Uniqueness
This compound is unique due to its specific combination of phenyl groups and chloride ion, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
2522-21-6 |
|---|---|
Molekularformel |
C15H15ClN2 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
1,3-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C15H15N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-10,13H,11-12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
RARAVFMDPDCNPW-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+](=CN1C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)


![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)




